

# Application Note: Advanced Formulation of ArF Immersion Resists with Sulfonium PAGs

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## Compound of Interest

Compound Name:	TRIS(4-TERT-BUTYLPHENYL)SULFONIUM
CAS No.:	134708-14-8
Cat. No.:	B165441

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## Abstract

This guide details the formulation, processing, and validation of chemically amplified resists (CARs) for ArF (193 nm) immersion lithography. Unlike dry lithography, immersion processes introduce a water medium (

) between the lens and wafer, necessitating strict control over component leaching and surface hydrophobicity.<sup>[1]</sup> This protocol focuses on the selection of Triphenylsulfonium (TPS) Photoacid Generators (PAGs), the integration of "Top-Coat-Less" (TCL) additives, and the management of the Resolution-LWR-Sensitivity (RLS) trade-off through anion bulkiness.

## Part 1: Chemical Architecture & Rationale

### The Sulfonium PAG System

The core of the 193 nm resist is the sulfonium salt. For immersion lithography, the PAG must balance high quantum yield with low water solubility to prevent lens contamination.

- Cation Selection (The Chromophore):
  - Standard: Triphenylsulfonium (TPS).<sup>[2][3][4][5]</sup>
  - Immersion-Optimized: 4-methylphenyl or 4-methoxyphenol derivatives.

- Rationale: The cation determines the absorption cross-section at 193 nm. TPS is preferred over iodonium salts due to better thermal stability and lower volatility.
- Anion Selection (The Diffusion Controller):
  - Legacy: Triflate ( ) – Avoid for <45nm nodes due to high diffusion.
  - Standard: Nonaflate ( ) – Balanced diffusion/acidity.
  - Advanced: Cyclo-perfluoroalkane sulfonates (e.g., adamantane-based).
  - Rationale: Acid diffusion length ( ) drives the trade-off between sensitivity and Line Width Roughness (LWR). Bulky anions reduce , improving resolution and LWR but requiring higher exposure doses (lower sensitivity).

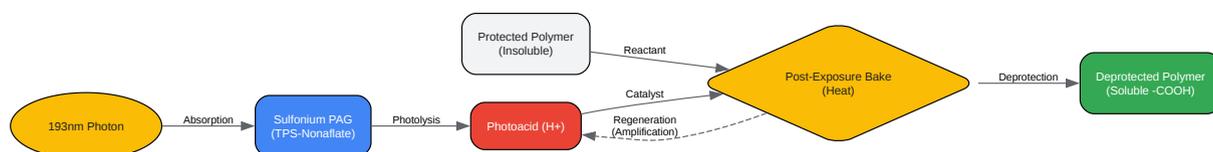
## The "Top-Coat-Less" (TCL) Strategy

Early immersion processes used a protective top coat. Modern formulations employ Surface Active Additives (fluoropolymers) that spontaneously segregate to the air/resist interface during spin-coating.

- Mechanism: The additive lowers surface energy, creating a hydrophobic barrier (Contact Angle > 90°) that prevents water penetration and PAG leaching.

## Chemical Amplification Mechanism

The following diagram illustrates the photon-induced acid generation and subsequent catalytic deprotection of the polymer matrix.



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Figure 1: The Chemical Amplification Cycle. Note the regeneration of allows a single photon to induce multiple deprotection events, defining the "gain" of the resist.

## Part 2: Formulation Protocol

### Materials Checklist

Component	Material Type	Concentration (wt% vs. Solids)	Function
Matrix Polymer	Methacrylate copolymer (Adamantyl/Lactone)	Balance (~90-95%)	Etch resistance, adhesion.
PAG	Triphenylsulfonium Nonafate	2.0 - 6.0%	Acid generation.
Quencher	Trioctylamine or PDQ (Photo-decomposable Quencher)	10 - 20% of PAG mass	Controls acid diffusion contrast.
TCL Additive	Fluorinated Polymethacrylate	1.0 - 3.0%	Leaching barrier, hydrophobicity.
Solvent	PGMEA / PGME (70:30 ratio)	N/A (adjust for viscosity)	Casting vehicle.

### Preparation Workflow

- Dissolution: Dissolve polymer matrix in solvent to achieve 3-5% solid content (target thickness: 80-100 nm).
- Doping: Add PAG and Quencher. Critical: Add Quencher before PAG to prevent local acid spikes during mixing.
- Additive Integration: Add the TCL fluoropolymer. Vortex mix for 10 minutes.
- Filtration: Filter through 0.02  $\mu\text{m}$  UPE (Ultra-high Molecular Weight Polyethylene) filter. Nylon filters may absorb PAGs; avoid them.
- Aging: Allow solution to sit for 24 hours to reach thermodynamic equilibrium.

## Part 3: Processing & Experimental Validation

### Coating and Baking (Thermal History)

- Substrate: 300mm Silicon Wafer with BARC (Bottom Anti-Reflective Coating).
- Spin Coat: 1500 rpm (adjust for thickness).
- Soft Bake (SB): 100°C for 60s.
  - Causality: Removes solvent and drives the segregation of the TCL additive to the surface. If SB is too low, leaching increases.

## Immersion Exposure Simulation

If a 193i scanner is unavailable, use a Water Contact Leaching Test (WEXA method) to validate the formulation before exposure.

Protocol:

- Place a defined volume of HPLC-grade water (forming a meniscus) on the resist surface.
- Wait for contact time

(e.g., 10s, 60s).

- Extract water and analyze via LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
- Target: Leaching rate  
(ASML standard).

## Post-Exposure Bake (PEB) & Development

- Exposure: 193 nm (Dose range: 10 - 40 mJ/cm<sup>2</sup>).
- PEB: 110°C for 60s.
  - Critical Control: PEB temperature controls the acid diffusion length.  
of 1°C can shift Critical Dimension (CD) by 1-2 nm.
- Develop: 2.38% TMAH (Tetramethylammonium hydroxide) for 30s.

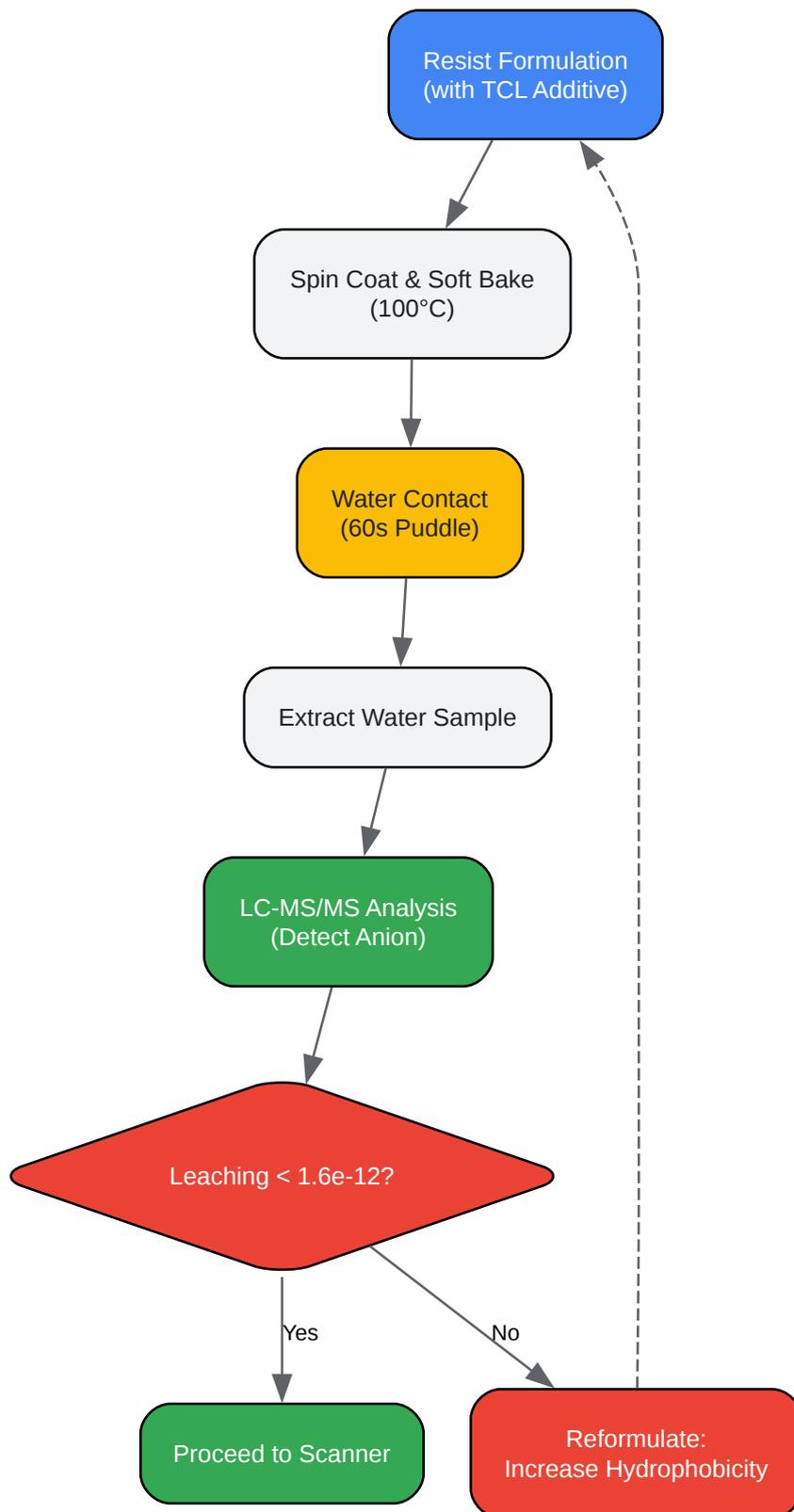
## Part 4: Troubleshooting & Characterization

### Common Defects & Solutions

Defect / Issue	Probable Cause	Corrective Action
Watermarks	Water droplets drying on surface.	Increase TCL additive conc. to boost Receding Contact Angle ( ).
T-Topping	Surface acid depletion (airborne base).	Increase Quencher loading; verify TCL barrier integrity.
High LER	Acid diffusion too high.	Switch to bulkier PAG anion (e.g., TPS-Cyclohexyl sulfonate).
PAG Leaching	Poor surface segregation.	Increase Soft Bake temp; switch to Polymer-Bound PAG (PBP).

## Leaching Analysis Workflow

The following diagram outlines the validation loop for ensuring the resist is "Immersion Ready."



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Figure 2: Dynamic Leaching Validation Protocol. This loop prevents lens damage on expensive immersion scanners.

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